[(2R)-2-aminopropyl](ethyl)amine
Description
Overview of Chiral Aliphatic Diamines in Modern Chemistry
Chiral aliphatic diamines represent a critical class of organic compounds characterized by two amine groups attached to an aliphatic backbone with defined stereochemistry. These molecules serve as versatile building blocks in asymmetric catalysis, pharmaceutical intermediates, and advanced materials. Their structural rigidity and ability to coordinate metal centers make them indispensable in enantioselective transformations, such as hydrogenations and cross-coupling reactions. For example, C2-symmetrical vicinal diamines, synthesized via reductive homocoupling of imines, exhibit high enantioselectivity in catalytic systems. The incorporation of alkyl substituents, such as ethyl groups, further modulates steric and electronic properties, enabling fine-tuning of reactivity.
Historical Context and Evolution of Research on (2R)-2-aminopropylamine
The synthesis of (2R)-2-aminopropylamine aligns with advancements in stereoselective diamine preparation. Early methodologies relied on resolution techniques, but the advent of chiral auxiliaries and transition metal catalysis revolutionized access to enantiopure diamines. For instance, samarium diiodide-mediated reductive coupling of N-tert-butanesulfinyl imines enabled efficient construction of β-amino alcohols and diamines with >99% enantiomeric excess. Similarly, aziridinium ion intermediates derived from (R)-styrene oxide provided a one-pot route to C2-symmetric diamines in high yields. These developments laid the groundwork for synthesizing (2R)-2-aminopropylamine, a compound featuring a stereogenic center at the C2 position and an ethyl-amine sidechain.
Significance of Stereochemistry in Aminopropyl-Ethylamine Derivatives
The (2R) configuration in (2R)-2-aminopropylamine critically influences its molecular interactions. In asymmetric catalysis, the spatial arrangement of amine groups determines substrate binding and transition-state stabilization. For example, chiral diene ligands with defined stereochemistry enhance enantioselectivity in rhodium-catalyzed additions. Similarly, the ethyl group in (2R)-2-aminopropylamine introduces steric bulk, potentially improving selectivity in nucleophilic reactions. Computational studies suggest that the R configuration optimizes hydrogen-bonding networks in enzyme-mimetic systems, though experimental validation remains ongoing.
Scope and Objectives of Current Academic Inquiry
Contemporary research on (2R)-2-aminopropylamine focuses on three objectives:
- Synthetic Optimization : Developing scalable routes using earth-abundant catalysts.
- Application Exploration : Investigating roles in polymer science (e.g., low-dielectric-constant polyimides) and asymmetric catalysis.
- Structure-Activity Relationships : Correlating stereochemical features with catalytic efficacy or material properties.
Table 1: Key Physicochemical Properties of (2R)-2-aminopropylamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅N₂ | |
| Molecular Weight | 115.20 g/mol | |
| SMILES | CCNCC | |
| CAS Number | 1567893-38-2 |
Table 2: Comparative Synthetic Methods for Chiral Diamines
| Method | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Reductive Coupling | N-Sulfinyl Imines | 85–93 | >99 | |
| Aziridinium Ion Opening | (R)-Styrene Oxide | 63–93 | 95–98 |
Properties
IUPAC Name |
(2R)-1-N-ethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-aminopropyl](ethyl)amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-chloropropane.
Nucleophilic Substitution: The ®-2-chloropropane undergoes nucleophilic substitution with ethylamine to form (2R)-1-N-ethylpropane-2-amine.
Amine Protection: The primary amine group is protected using a suitable protecting group, such as a benzyl group.
Reduction: The protected amine is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2R)-1-N-ethylpropane-1,2-diamine.
Deprotection: Finally, the protecting group is removed to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-aminopropyl](ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other derivatives.
Scientific Research Applications
[(2R)-2-aminopropyl](ethyl)amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [(2R)-2-aminopropyl](ethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular properties, and applications of (2R)-2-aminopropylamine and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Applications/Significance | References |
|---|---|---|---|---|---|
| (2R)-2-Aminopropylamine | C₅H₁₄N₂ | 102.18 g/mol | Ethyl group, R-configuration at C2 | Intermediate in Tamsulosin synthesis | |
| Tris-(2-aminopropyl)amine (TRPN) | C₉H₂₁N₄ | 185.29 g/mol | Three aminopropyl arms on central N atom | Supramolecular ligands for metal ion extraction | |
| Benzyl(2-aminopropyl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 g/mol | Benzyl carbamate-protected aminopropyl group | Building block for anticancer drug candidates | |
| α-Methyltryptamine (AMT) | C₁₁H₁₄N₂ | 174.25 g/mol | 3-Indole ring, α-methyl group | Psychoactive substance; no therapeutic use | |
| 2-(Dimethylamino)-2-phenylethylamine | C₁₉H₂₆N₂ | 282.43 g/mol | Aromatic phenyl groups, dimethylamino substituent | Undisclosed (structural studies) | |
| R-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C₁₀H₁₆N₂O₃S | 244.31 g/mol | Methoxybenzenesulfonamide group, R-configuration | Tamsulosin intermediate |
Key Observations:
Stereochemical Specificity: (2R)-2-Aminopropylamine and its sulfonamide derivative () rely on R-configuration for pharmacological relevance, unlike racemic compounds like AMT, which lack therapeutic approval .
Functional Group Diversity: TRPN () utilizes three aminopropyl arms for chelating lanthanides/actinides, contrasting with the single ethyl substituent in the target compound. AMT () incorporates an indole ring, enabling serotonin receptor modulation, absent in the aliphatic target compound.
Synthetic Utility: Carbamate-protected derivatives () highlight strategies for amino group protection, whereas (2R)-2-aminopropylamine is typically used unprotected in final coupling steps .
Pharmacological and Industrial Relevance
- (2R)-2-Aminopropylamine: Critical for synthesizing enantiopure drugs; its ethyl group enhances lipophilicity compared to methyl analogs, improving membrane permeability .
- TRPN: Preorganized tripodal structure enhances binding efficiency for rare-earth metals in separation technologies .
- AMT: Despite structural similarities (aminopropyl backbone), its indole moiety confers hallucinogenic properties, leading to regulatory restrictions .
Biological Activity
(2R)-2-aminopropylamine, also known as (2R)-2-aminopropylpropylamine, is a chiral amine with significant biological relevance. This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. This article explores the biological activity of (2R)-2-aminopropylamine, focusing on its mechanisms of action, efficacy in various studies, and comparisons with related compounds.
- Molecular Formula : C8H20N2
- Molecular Weight : 144.26 g/mol
- CAS Number : 1418293-60-3
The compound features a chiral center, which influences its biological activity and interaction with biological targets.
(2R)-2-aminopropylamine acts primarily through its interaction with neurotransmitter systems. It is posited to influence the uptake and release of key neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). The compound has been shown to inhibit the synaptosomal uptake of these neurotransmitters, suggesting a potential role in the treatment of mood disorders.
Key Mechanisms:
- Inhibition of Receptor Binding : Research indicates that (2R)-2-aminopropylamine can inhibit binding at imipramine receptors in rat brains, which is associated with antidepressant effects .
- Neurotransmitter Uptake : The compound's ability to inhibit the uptake of NE and 5-HT suggests it could be effective in managing conditions like depression and anxiety .
Case Study Overview
-
Antidepressant Activity :
- A series of studies evaluated the antidepressant potential of (2R)-2-aminopropylamine derivatives. In rodent models, these compounds exhibited significant activity against reserpine-induced hypothermia and histamine-induced ACTH release, indicating their potential as antidepressants .
-
Neuropharmacological Effects :
- In vitro studies demonstrated that derivatives of (2R)-2-aminopropylamine significantly inhibited the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is crucial for the therapeutic effects observed in mood disorders .
-
Comparative Analysis :
- When compared to other amines like N-ethyl-N-propylamine and simpler diamines such as 1,2-diaminopropane, (2R)-2-aminopropylamine showed enhanced biological activity due to its chiral nature and specific structural features that facilitate better receptor interaction.
Table: Comparative Biological Activity
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| (2R)-2-aminopropylamine | Inhibits NE and 5-HT uptake | Antidepressant potential |
| N-ethyl-N-propylamine | Non-chiral; lacks specific receptor binding | Lower efficacy |
| 1,2-diaminopropane | Simpler structure; different reactivity | Limited applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
